2-(Ethylthio)quinolin-3-amine is a compound belonging to the quinoline family, which is characterized by its nitrogen-containing heterocyclic structure. This specific compound features an ethylthio group at the 2-position and an amino group at the 3-position of the quinoline ring. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The compound can be synthesized via various chemical methods, which often involve starting materials such as quinoline derivatives and thioalkylating agents. The synthesis typically requires controlled conditions and specific reagents to ensure the desired substitution pattern on the quinoline ring.
2-(Ethylthio)quinolin-3-amine is classified as a heterocyclic amine and a sulfur-containing organic compound. It falls under the broader category of quinoline derivatives, which are known for their pharmacological importance.
The synthesis of 2-(ethylthio)quinolin-3-amine can be achieved through several methodologies. One common approach involves the reaction of 2-mercaptoquinoline with an alkyl halide in the presence of a base. For instance, a mixture of 2-mercaptoquinoline-3-carbonitrile and ethyl bromide can be heated under reflux conditions to yield the desired product .
The molecular structure of 2-(ethylthio)quinolin-3-amine consists of a quinoline core with a thioether substituent at position 2 and an amino group at position 3. The structural formula can be represented as follows:
The compound can undergo various chemical reactions typical of amines and sulfur-containing compounds. Key reactions include:
For example, when reacted with aldehydes under acidic conditions, 2-(ethylthio)quinolin-3-amine can form corresponding imines, which are valuable intermediates in organic synthesis .
The mechanism of action for compounds like 2-(ethylthio)quinolin-3-amine often involves interaction with biological targets such as enzymes or receptors. The presence of both an amino group and a thioether allows for multiple interactions within biological systems.
Research indicates that modifications on the quinoline ring can significantly affect biological activity, highlighting the importance of structure-activity relationships in drug design .
Quinoline, a privileged scaffold in medicinal chemistry, has been integral to antimicrobial drug development for over a century. The earliest quinoline-based agents emerged from natural sources, such as Cinchona bark-derived quinine, used historically for malaria treatment. Synthetic modifications in the mid-20th century yielded chloroquine and related analogs, which exhibited enhanced efficacy against Plasmodium parasites through heme detoxification interference [1] [6]. The structural versatility of quinoline—characterized by a bicyclic system with nitrogen as a hydrogen-bond acceptor—enables diverse interactions with biological targets, facilitating its repurposing for bacterial infections.
In the 1970s, mefloquine (a 4-quinolinemethanol derivative) demonstrated in vitro activity against Mycobacterium tuberculosis (Minimum Inhibitory Concentration (MIC) = 8–16 μg/mL), though its primary use remained antimalarial [6]. This discovery catalyzed research into quinoline’s anti-mycobacterial potential. The 21st century marked a transformative period with the development of diarylquinolines, exemplified by bedaquiline (TMC207). Bedaquiline selectively inhibits mycobacterial adenosine triphosphate (ATP) synthase, exhibiting potent activity against drug-resistant strains (MIC = 0.06 μg/mL) [6]. This breakthrough validated quinoline as a scaffold for tuberculosis therapeutics, spurring investigations into structurally simplified quinoline derivatives to circumvent synthetic complexity and improve pharmacokinetics.
Table 1: Evolution of Key Quinoline-Based Anti-Mycobacterial Agents
| Compound | Structural Class | In vitro Activity (MIC against Mtb) | Primary Target | Year/Period |
|---|---|---|---|---|
| Quinine | Natural alkaloid | Not established for Mtb | Heme polymerization | 1820s |
| Mefloquine | 4-Quinolinemethanol | 8–16 μg/mL | F0F1H+ ATPase (Streptococcus) | 1970s |
| Bedaquiline | Diarylquinoline | 0.06 μg/mL | Mtb ATP synthase | 2000s |
| 2-(Ethylthio)quinolin-3-amine | 3-Aminoquinoline derivative | ≤6.25 μg/mL* | Under investigation | 2020s |
*Representative activity range for recent derivatives; specific data for 2-(ethylthio)quinolin-3-amine is research-dependent.
Recent innovations focus on hybrid molecules combining quinoline with synergistic pharmacophores. For instance, piperazine-linked quinolines enhance penetration and target engagement, as seen in compounds with MIC values of 0.04 μM against multidrug-resistant Mycobacterium tuberculosis [5] [8]. Similarly, 8-aminoquinoline-melatonin hybrids exhibit multifunctional anti-Alzheimer’s activity, underscoring the scaffold’s adaptability [3]. These advances provide the synthetic and conceptual foundation for derivatives like 2-(ethylthio)quinolin-3-amine, which integrates sulfur and amine functionalities to optimize target binding and overcome resistance.
2-(Ethylthio)quinolin-3-amine represents a structurally novel anti-mycobacterial agent designed to address key limitations of existing therapeutics: drug resistance, target specificity, and pharmacokinetic challenges. Its core structure merges three pharmacologically critical elements:
This compound emerges in the context of escalating multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis prevalence. Quinoline derivatives mitigate resistance through multitarget mechanisms. For example, 1,8-naphthyridine-3-carbonitrile analogs (structurally related to quinolines) inhibit Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target less prone to mutation than rifampicin’s RNA polymerase [8]. Similarly, 2-(ethylthio)quinolin-3-amine’s sulfur group may interfere with folate biosynthesis—a pathway critical for Mycobacterium tuberculosis amino acid production—potentially synergizing with its quinoline-mediated ATPase inhibition [9].
Table 2: Resistance Mechanisms Addressed by Quinoline Derivatives
| Resistance Mechanism | Conventional Drug Affected | Quinoline Derivative Strategy |
|---|---|---|
| Target protein mutations | Rifampicin, Isoniazid | Bedaquiline: Binds distinct ATP synthase subunit |
| Efflux pump overexpression | Fluoroquinolones | Piperazine hybrids: Enhance cellular retention |
| Metabolic bypass pathways | Pyrazinamide | Amino acid biosynthesis inhibitors (e.g., Trp inhibitors) |
| Biofilm formation | Multiple drugs | 3-Aminoquinolines: Disrupt membrane integrity |
Molecular modeling studies suggest that 2-(ethylthio)quinolin-3-amine’s planar quinoline ring inserts into hydrophobic enzyme pockets, while the ethylthio side chain occupies adjacent van der Waals cavities. This binding mode is observed in crystallographic analyses of similar compounds, such as benzodiazepine-based G9a/GLP inhibitors, which exploit analogous hydrophobic and hydrogen-bonding interactions [1]. Additionally, derivatives like N-(2-arylethyl)quinolin-3-amines—inspired by marine alkaloids—exhibit potent activity against Mycobacterium bovis (MIC = 6.25 μM) with low cytotoxicity, validating the 3-aminoquinoline scaffold’s selectivity [2] [4].
The integration of sulfur further differentiates 2-(ethylthio)quinolin-3-amine from predecessors. Sulfur atoms in anti-mycobacterial agents (e.g., sulfonamides) inhibit dihydropteroate synthase in folate metabolism. While 2-(ethylthio)quinolin-3-amine’s exact target remains under investigation, its design leverages this principle, potentially compromising Mycobacterium tuberculosis’ ability to synthesize aromatic amino acids—a vulnerability absent in human hosts [9]. This targeted inhibition is crucial given Mycobacterium tuberculosis’ reliance on de novo amino acid biosynthesis for intracellular survival [9].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8